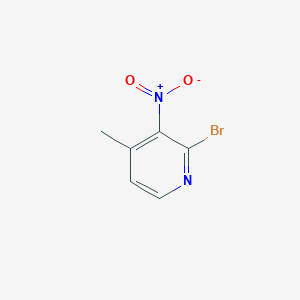

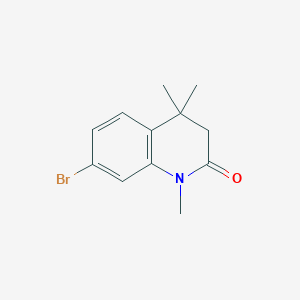

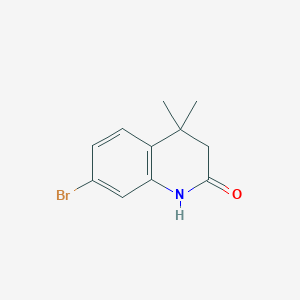

![molecular formula C20H16O3 B1286747 2'-(苄氧基)[1,1'-联苯]-3-羧酸 CAS No. 893736-38-4](/img/structure/B1286747.png)

2'-(苄氧基)[1,1'-联苯]-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid is a compound that can be associated with biphenyl structures, which are often used in the synthesis of various organic molecules with potential pharmacological activities. The presence of the benzyloxy group and the carboxylic acid moiety suggests that this compound could be an intermediate or a final product in synthetic organic chemistry, particularly in the creation of molecules with specific functional groups that may exhibit biological activity.

Synthesis Analysis

The synthesis of compounds similar to 2'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid can involve metal-free coupling reactions, as demonstrated in the synthesis of 3-acyloxy-2,3-dihydrobenzofurans, which are structurally related to biphenyl carboxylic acids. The coupling of 2-vinylphenols with carboxylic acids using Bu4NI as a catalyst and t-BuOOH as an oxidant is a notable method due to its high atom economy and functional group tolerance . Additionally, Pd(II)-catalyzed carboxylation of aryl and vinyl C-H bonds has been developed to form dicarboxylic acids, which could be applicable to the synthesis of biphenyl carboxylic acid derivatives .

Molecular Structure Analysis

The molecular structure of compounds related to 2'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid can be complex, as seen in the crystal structure determination of benzothiophene-based compounds. These structures often involve hydrogen-bonded dimers and intricate 3D arrangements with hydrogen bonds and π-π interactions, which could also be expected in the crystal structure of biphenyl carboxylic acids .

Chemical Reactions Analysis

Biphenyl carboxylic acids can undergo various chemical reactions, including cyclization. For instance, the reaction of 2'-substituted biphenyl-2-carboxylic acids with lead tetra-acetate in refluxing benzene solution can afford benzocoumarin derivatives, suggesting that similar oxidative cyclization reactions could be applicable to 2'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran-carboxylic acid derivatives have been studied using DFT calculations, which provide insights into the electronic structure, vibrational properties, and potential biological activities. These studies include molecular docking, which suggests that such compounds could have inhibitory effects against cancer and microbial diseases. The vibrational properties and spectroscopic data of these compounds are crucial for understanding their reactivity and potential applications . Similarly, the IR-spectroscopic characterization and quantum chemical DFT calculations of related compounds, such as coumarin-3-phosphonic acid and benzoxaphosphorine-3-carboxylic acid derivatives, provide valuable information about their electronic structure and vibrational properties .

科学研究应用

1. 复杂框架和磁性质该化合物用于合成显示多样化1D和3D框架的配位聚合物。异构苯二羧酸酯类化合物中羧酸基团的取向,包括2'-(苄氧基)[1,1'-联苯]-3-羧酸,影响了这些框架的成核、维度和相互渗透。这些结构因其磁性质而显著,甚至有些表现出良好的能量存储性能 (Li et al., 2015)。

2. 发光性质和合成该化合物参与了新型联苯酯衍生物的合成,这些衍生物显示出显著的抗酪氨酸酶活性。这些活性对于治疗高血压和炎症等各种疾病是至关重要的 (Kwong et al., 2017)。此外,该化合物的一些衍生物与镧系配位化合物一起使用时,展现出受电子吸引和电子供给基团影响的光物理性质 (Sivakumar et al., 2010)。

3. 结核病治疗中的医疗应用它已被用于设计和合成某些衍生物,这些衍生物已被评估其对抗结核活性。这些衍生物对多药耐药和广泛耐药结核菌株显示出中等活性 (Lu et al., 2011)。

4. 催化反应和羧化该化合物在催化反应中被利用,特别是在苄氯与大气二氧化碳的羧化反应中。这一过程对于合成苯乙酸是至关重要的,突显了该化合物在催化化学中的相关性 (Zhang et al., 2015)。

5. 聚合物构建和发光另一个重要应用是在构建新的配位聚合物中。这些聚合物由二羧酸和不同的有机N-供体配体构成,已被结构表征并分析其发光性质,为材料科学领域做出了贡献 (Hong, 2012)。

安全和危害

作用机制

Target of Action

Benzoic acid derivatives are known to have a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Benzoic acid, a structurally related compound, is known to conjugate with glycine in the liver and is excreted as hippuric acid . This process can lead to a decrease in ammonia levels, which can be beneficial in the treatment of urea cycle disorders .

Biochemical Pathways

Benzoic acid derivatives are known to undergo various transformations, such as oxidation and reduction, which can influence various biochemical pathways .

Pharmacokinetics

It is known that benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 3-(2-Benzyloxyphenyl)benzoic acid may have similar pharmacokinetic properties.

Result of Action

The reduction of benzylic compounds can convert electron-withdrawing functions into electron-donating amino and alkyl groups . This could potentially influence the cellular environment and lead to various biological effects.

属性

IUPAC Name |

3-(2-phenylmethoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c21-20(22)17-10-6-9-16(13-17)18-11-4-5-12-19(18)23-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMSJATUQLEIKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602444 |

Source

|

| Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893736-38-4 |

Source

|

| Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。